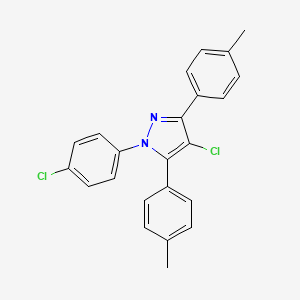
4-chloro-1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
Übersicht
Beschreibung
4-chloro-1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole, commonly known as Clenbuterol, is a synthetic drug that belongs to the class of beta-2 adrenergic agonists. It is widely used in the field of scientific research due to its unique properties.
Wirkmechanismus
Clenbuterol works by binding to beta-2 adrenergic receptors in the body, which leads to the activation of the enzyme adenylate cyclase. This, in turn, leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which activates protein kinase A (PKA). PKA then phosphorylates various proteins in the body, leading to a range of physiological effects, including bronchodilation, increased metabolism, and anabolic effects.
Biochemical and Physiological Effects:
Clenbuterol has a range of biochemical and physiological effects. It has been shown to increase muscle mass and decrease fat mass in animals and humans. Clenbuterol also increases the metabolic rate, leading to an increase in energy expenditure. In addition, Clenbuterol has been shown to have a bronchodilatory effect, making it useful in the treatment of asthma.
Vorteile Und Einschränkungen Für Laborexperimente
Clenbuterol has several advantages for use in lab experiments. It is relatively easy to synthesize and is widely available. Clenbuterol also has a range of physiological effects, making it useful in a variety of research areas. However, Clenbuterol can have side effects, including tachycardia, tremors, and anxiety, which can affect the results of experiments. In addition, Clenbuterol has been shown to have an anabolic effect, which can lead to ethical issues in animal research.
Zukünftige Richtungen
There are several future directions for research related to Clenbuterol. One area of research is related to the anabolic effects of Clenbuterol and its potential use as a treatment for muscle wasting diseases. Another area of research is related to the bronchodilatory effects of Clenbuterol and its potential use in the treatment of respiratory diseases. In addition, there is a need for further research related to the side effects of Clenbuterol and ways to minimize these effects in both humans and animals.
Conclusion:
In conclusion, Clenbuterol is a synthetic drug that has a range of biochemical and physiological effects. It is widely used in scientific research due to its unique properties. Clenbuterol has been shown to have an anabolic effect, making it useful in the sports industry. However, it can also have side effects, which can affect the results of experiments. Further research is needed to explore the potential uses of Clenbuterol and ways to minimize its side effects.
Wissenschaftliche Forschungsanwendungen
Clenbuterol is widely used in scientific research due to its unique properties. It is commonly used as a bronchodilator and as a treatment for asthma in both humans and animals. Clenbuterol has also been shown to have an anabolic effect, which has led to its use as a performance-enhancing drug in the sports industry. In addition, Clenbuterol has been used in research related to muscle wasting, obesity, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-chloro-1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2/c1-15-3-7-17(8-4-15)22-21(25)23(18-9-5-16(2)6-10-18)27(26-22)20-13-11-19(24)12-14-20/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUMYSALSDKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4752200.png)
![3-methyl-1-{2-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B4752202.png)

![methyl [2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B4752216.png)

![methyl 4-{[({2-[(4-methylphenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4752228.png)
![N-isopropyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4752236.png)
![4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4752239.png)
![diethyl 5-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4752253.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4752270.png)
![4-benzyl-1-[(2-oxo-2-phenylethyl)thio]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4752272.png)
![N-{2-[5-(2-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}benzamide](/img/structure/B4752275.png)
![2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4752288.png)
![2-({4-[(2-chlorobenzyl)oxy]phenyl}amino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4752299.png)